Mitoguazone: A Technical Guide to its Discovery, History, and Mechanism of Action
Mitoguazone: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoguazone, also known as methylglyoxal (B44143) bis(guanylhydrazone) or MGBG, is a potent antineoplastic agent with a rich and complex history. First synthesized in 1898, its journey through preclinical and clinical development has been marked by periods of intense interest and subsequent challenges related to toxicity. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to Mitoguazone. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule.
Discovery and Early History
Mitoguazone was first synthesized in 1898. However, its potential as an anticancer agent was not explored until the mid-20th century. Early clinical trials in the 1960s investigated its utility in treating various malignancies. These initial studies were unfortunately halted due to severe toxicities observed with the daily administration schedules employed at the time[1]. A renewed interest in Mitoguazone emerged in 1976 when the Southwest Oncology Group initiated new clinical trials using a weekly administration schedule. This revised dosing strategy was based on a better understanding of the drug's pharmacokinetics and aimed to mitigate the previously observed adverse effects[1]. These later studies demonstrated single-agent activity against a range of tumors, including acute leukemia and malignant lymphomas, with more acceptable tolerance[1].
Mechanism of Action
Mitoguazone's primary mechanism of action is the competitive inhibition of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway[2]. Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth, proliferation, and differentiation. By inhibiting SAMDC, Mitoguazone depletes intracellular polyamine pools, leading to the disruption of critical cellular processes and ultimately inducing apoptosis in cancer cells.
Polyamine Biosynthesis Pathway and Mitoguazone Inhibition
The polyamine biosynthesis pathway begins with the conversion of ornithine to putrescine by ornithine decarboxylase (ODC). Putrescine is then converted to spermidine, and subsequently to spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions require the donation of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). The formation of dcSAM from S-adenosylmethionine (SAM) is catalyzed by SAMDC. Mitoguazone directly targets and competitively inhibits SAMDC, thereby blocking the production of dcSAM and halting the synthesis of spermidine and spermine.
Induction of p53-Independent Apoptosis
A significant aspect of Mitoguazone's anticancer activity is its ability to induce apoptosis through a p53-independent mechanism. This is particularly relevant for the treatment of cancers with mutated or non-functional p53, which are often resistant to conventional chemotherapies that rely on p53-mediated apoptosis. The depletion of polyamines by Mitoguazone triggers a cascade of events, including mitochondrial dysfunction and the activation of caspases, ultimately leading to programmed cell death.
Quantitative Data
In Vitro Cytotoxicity
Mitoguazone has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Leukemia | 1-10 | [3] |
| Raji | Burkitt's Lymphoma | Not specified | |
| Ramos | Burkitt's Lymphoma | Not specified | |
| Daudi | Burkitt's Lymphoma | Not specified | |
| MPC 3 | Prostate Carcinoma | Not specified | |
| MCF7 | Breast Cancer | Not specified |
Note: Specific IC50 values were not consistently reported in the reviewed literature. Further targeted studies would be needed to populate this table comprehensively.
Pharmacokinetics in Humans
Pharmacokinetic studies of Mitoguazone have been conducted in patients with various malignancies. The drug exhibits a long terminal half-life, suggesting tissue sequestration.
| Parameter | Value | Patient Population | Reference |
| Terminal Half-life (t½) | 175 hours (harmonic mean) | AIDS-related non-Hodgkin's lymphoma | |
| Plasma Clearance | 4.73 L/hr/m² | AIDS-related non-Hodgkin's lymphoma | |
| Volume of Distribution (Vd) | 1012 L/m² | AIDS-related non-Hodgkin's lymphoma | |
| Renal Excretion (48-72h) | 15.8% of dose | AIDS-related non-Hodgkin's lymphoma |
Clinical Trial Response Rates
Clinical trials have evaluated the efficacy of Mitoguazone in various cancer types, particularly in the relapsed or refractory setting.
| Cancer Type | Treatment Regimen | Number of Patients | Objective Response Rate (%) | Reference |
| AIDS-related Lymphoma (relapsed/refractory) | Mitoguazone (600 mg/m² IV on days 1 and 8, then every 2 weeks) | 35 | 23 | |
| Advanced Head and Neck Cancer | Mitoguazone (500 mg/m² IV weekly for 4 weeks, then every 2 weeks) | 19 | 5.9 (1 partial response) | |
| Melanoma and Lymphoma (in combination with Gemcitabine) | Mitoguazone (500-600 mg/m²) + Gemcitabine (1500-2000 mg/m²) | 10 | 30 (1 partial, 2 minor responses) |
Experimental Protocols
Synthesis of Mitoguazone Dihydrochloride (B599025)
Materials:
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Methylglyoxal (40% aqueous solution)
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Aminoguanidine (B1677879) hydrochloride
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Concentrated hydrochloric acid
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Ethanol
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Activated carbon
Procedure:
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Dissolve aminoguanidine hydrochloride in a minimal amount of hot water.
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Slowly add the methylglyoxal aqueous solution to the aminoguanidine solution with constant stirring.
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Add concentrated hydrochloric acid to the reaction mixture to facilitate the formation of the dihydrochloride salt.
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Heat the mixture under reflux for a specified period to ensure complete reaction.
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Cool the reaction mixture and, if necessary, treat with activated carbon to decolorize.
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Filter the solution and allow it to cool to induce crystallization of Mitoguazone dihydrochloride.
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Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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Mitoguazone stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
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MTT reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well microtiter plates
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of Mitoguazone in complete culture medium.
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Remove the old medium from the wells and add 100 µL of the Mitoguazone dilutions to the respective wells. Include vehicle-only controls.
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Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
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Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Human cancer cell line of interest
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Matrigel (optional)
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Mitoguazone formulation for injection (e.g., dissolved in sterile saline)
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Calipers for tumor measurement
Procedure:
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Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse. The use of Matrigel can improve tumor take rates.
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Monitor the mice regularly for tumor growth.
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer Mitoguazone to the treatment group according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle.
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Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).
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Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
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At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
Mitoguazone remains a compound of significant interest due to its unique mechanism of action targeting the polyamine biosynthesis pathway and its demonstrated activity in various cancers, including those with p53 mutations. While its clinical development has been hampered by toxicity concerns, a deeper understanding of its pharmacology and the potential for combination therapies may yet unlock its full therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, history, and scientific investigation of Mitoguazone, offering a valuable resource for the scientific community to build upon in the ongoing search for more effective cancer treatments.
References
- 1. [Mitoguazone (methylglyoxal bis(guanylhydrazone))--its status and prospects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitoguazone (Methylglyoxal-bis(guanylhydrazone),米托瓜酮) - 仅供科研 | S-adenosyl-methionine Decarboxylase 抑制剂 | MCE [medchemexpress.cn]
- 3. A selective effect of methylglyoxal-bis(guanylhydrazone) on the synthesis of mitochondrial DNA of cultured L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
